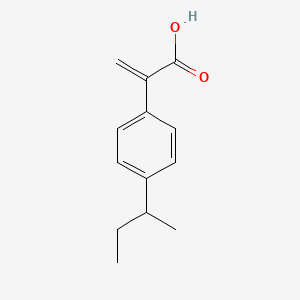
2-(4-(sec-Butyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(sec-Butyl)phenyl)acrylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a phenyl ring substituted with a sec-butyl group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(sec-Butyl)phenyl)acrylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(sec-Butyl)benzene. This intermediate can then undergo a Heck reaction with acrylic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Heck coupling. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(sec-Butyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(sec-Butyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(4-(sec-Butyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(sec-Butyl)benzoic acid: Similar structure but lacks the acrylic acid moiety.
2-(4-(tert-Butyl)phenyl)acrylic acid: Similar structure with a tert-butyl group instead of a sec-butyl group.
4-(sec-Butyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness
2-(4-(sec-Butyl)phenyl)acrylic acid is unique due to the presence of both the sec-butyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(4-butan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
DAWRRWLLCSAOFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


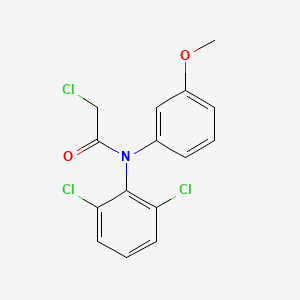
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
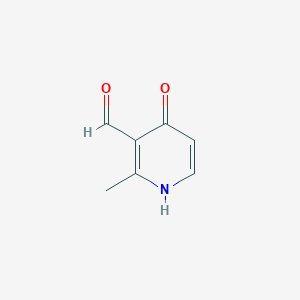
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
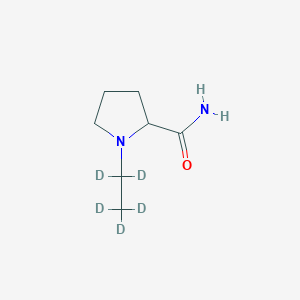
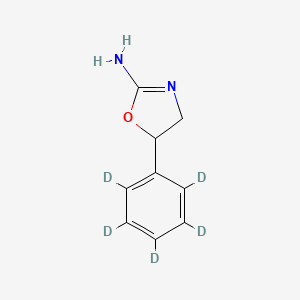
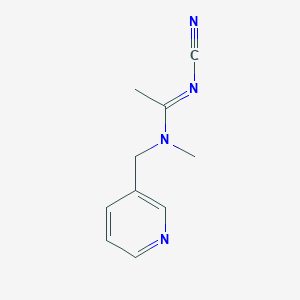
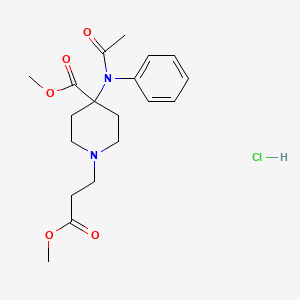
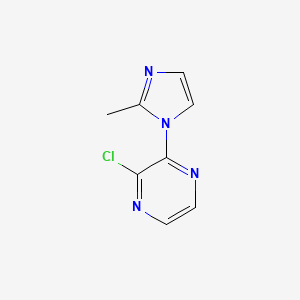
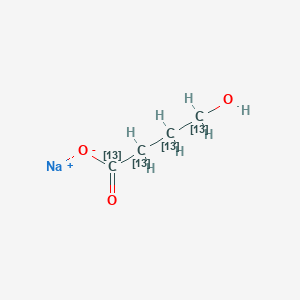
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
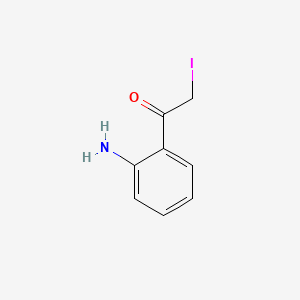
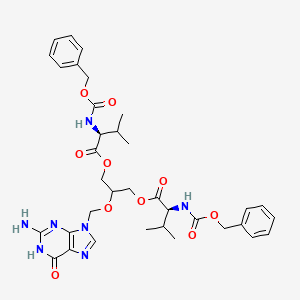
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
